molecular formula C6H5ClN4O3S B8074420 1-methyl-4-oxo-2H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride

1-methyl-4-oxo-2H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride

Cat. No.: B8074420
M. Wt: 248.65 g/mol
InChI Key: VYDCHPMDIZFISD-UHFFFAOYSA-N
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Description

The compound with the identifier “1-methyl-4-oxo-2H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-oxo-2H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride involves several steps, each requiring precise reaction conditions to ensure the desired product is obtained. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical bonds.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-oxo-2H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.

Common Reagents and Conditions

    Oxidation Reactions: Typically involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution Reactions: Often facilitated by nucleophiles or electrophiles, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound

Scientific Research Applications

1-methyl-4-oxo-2H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to form complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-methyl-4-oxo-2H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride exerts its effects involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological outcomes. The exact pathways involved depend on the specific application and the biological system being studied.

Properties

IUPAC Name

1-methyl-4-oxo-2H-pyrazolo[3,4-d]pyrimidine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O3S/c1-11-4-3(5(12)9-2-8-4)6(10-11)15(7,13)14/h2,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDCHPMDIZFISD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=O)C2=C(N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=NC=NC(=O)C2=C(N1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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